Cas no 347910-19-4 (2-Amino-N-(4-fluorophenyl)acetamide)

2-Amino-N-(4-fluorophenyl)acetamide is a fluorinated aromatic acetamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a primary amine group and a 4-fluorophenyl moiety, making it a versatile intermediate for synthesizing biologically active compounds. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, while the acetamide backbone offers functionalization opportunities. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors, antimicrobial agents, or CNS-targeted therapeutics. It exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions. The product is typically supplied with high purity (>95%) and is handled under controlled conditions to ensure consistency for research applications.
2-Amino-N-(4-fluorophenyl)acetamide structure
347910-19-4 structure
Product Name:2-Amino-N-(4-fluorophenyl)acetamide
CAS No:347910-19-4
MF:C8H9FN2O
MW:168.168265104294
CID:2167914
PubChem ID:10583221
Update Time:2025-05-21

2-Amino-N-(4-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-n-(4-fluoro-phenyl)-acetamide
    • SCHEMBL5718053
    • STL183951
    • N-(4-fluorophenyl)glycinamide
    • 2-amino-N-(4-fluorophenyl)acetamide
    • 347910-19-4
    • MFCD03208896
    • DB-227460
    • AKOS000168499
    • F21123
    • EN300-60571
    • 2-Amino-N-(4-fluorophenyl)acetamide
    • MDL: MFCD03208896
    • Inchi: 1S/C8H9FN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
    • InChI Key: QILHBMOLSGACTC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC(CN)=O

Computed Properties

  • Exact Mass: 168.06989108Da
  • Monoisotopic Mass: 168.06989108Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 55.1Ų

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Additional information on 2-Amino-N-(4-fluorophenyl)acetamide

2-Amino-N-(4-Fluorophenyl)Acetamide: A Comprehensive Overview

2-Amino-N-(4-Fluorophenyl)Acetamide (CAS No. 347910-19-4) is a versatile organic compound with significant applications in various fields, particularly in pharmaceuticals and materials science. This compound, often referred to as 4-fluoroaniline derivative, has garnered attention due to its unique chemical properties and potential for functionalization in drug design. Recent advancements in synthetic methodologies and its utilization in drug delivery systems have further solidified its importance in contemporary research.

The molecular structure of 2-Amino-N-(4-Fluorophenyl)Acetamide comprises a central acetamide group (-CONH2) attached to a fluorophenyl ring. The presence of the fluorine atom at the para position introduces electronic effects that enhance the compound's reactivity and selectivity in various chemical reactions. This feature is particularly advantageous in medicinal chemistry, where precise control over molecular interactions is crucial for drug efficacy.

Recent studies have highlighted the role of 2-Amino-N-(4-Fluorophenyl)Acetamide as a building block for constructing bioactive molecules. Researchers have explored its potential as an intermediate in the synthesis of antitumor agents, where its ability to modulate cellular signaling pathways has shown promising results. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cells, suggesting its potential as a lead compound for anticancer drug development.

In addition to its pharmaceutical applications, 2-Amino-N-(4-Fluorophenyl)Acetamide has found utility in materials science. Its ability to form stable amide bonds makes it an ideal candidate for polymer synthesis and modification. Recent advancements in green chemistry have also led to the exploration of this compound as a sustainable alternative in industrial processes, reducing reliance on hazardous reagents while maintaining high yields.

The synthesis of 2-Amino-N-(4-Fluorophenyl)Acetamide typically involves nucleophilic acylation or reductive amination techniques. These methods have been optimized to improve reaction efficiency and minimize byproduct formation. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product purity, as detailed in a 2023 article in *Green Chemistry*.

From an environmental standpoint, the biodegradability and eco-friendliness of 2-Amino-N-(4-Fluorophenyl)Acetamide have been evaluated under various conditions. Research indicates that under aerobic conditions, the compound undergoes efficient microbial degradation, making it a more sustainable option compared to traditional organic compounds used in similar applications.

In conclusion, 2-Amino-N-(4-Fluorophenyl)Acetamide (CAS No. 347910-19-4) stands out as a multifaceted compound with extensive applications across diverse scientific domains. Its unique chemical properties, coupled with recent innovations in synthetic and applied research, position it as a key player in advancing modern drug discovery and material innovation.

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